4-Methyl-3-phenyl-2,5-oxazolidinedione
Description
Structure
3D Structure
Properties
CAS No. |
51222-12-9 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PVEAMMNNPCPQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with phosgene in the presence of a base, followed by cyclization to form the oxazolidinedione ring. The reaction conditions often include:
Temperature: 50°C
Solvent: Tetrahydrofuran (THF)
Catalyst: Triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves:
Reactants: Phenylglycine, phosgene
Temperature Control: Precise temperature regulation to maintain reaction efficiency
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted oxazolidinediones
Scientific Research Applications
4-Methyl-3-phenyl-2,5-oxazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:
Inhibiting T-type calcium channels: This reduces neuronal excitability and helps in managing seizures.
Modulating neurotransmitter release: It may affect the release of neurotransmitters, contributing to its anticonvulsant properties.
Comparison with Similar Compounds
Key Observations :
- Phenyl Substitution : The presence of a phenyl group in this compound increases steric bulk and aromatic interactions compared to (S)-4-Methyl-2,5-oxazolidinedione. This likely reduces solubility in polar solvents but enhances binding to hydrophobic biological targets .
- Thermal Stability : The thiazole derivative (Compound 13) exhibits a significantly higher melting point (278–280°C) than (S)-4-Methyl-2,5-oxazolidinedione (92°C), attributed to extended π-conjugation and intermolecular hydrogen bonding from ester and nitrile groups .
Antimicrobial Efficacy
While direct data for this compound are unavailable, structurally related compounds provide insights:
Mechanism of Action
The oxazolidinedione ring may inhibit microbial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with carbonyl groups, while the phenyl group facilitates membrane penetration. This dual mechanism contrasts with thiazole derivatives, where nitrile and ester groups contribute to covalent interactions with bacterial proteins .
Biological Activity
4-Methyl-3-phenyl-2,5-oxazolidinedione is a compound belonging to the oxazolidinone class, which has garnered attention for its biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications in various fields.
The synthesis of this compound typically involves the cyclization of amino acid derivatives with phosgene or triphosgene under specific conditions. The reaction is usually conducted in solvents like tetrahydrofuran (THF) at elevated temperatures (around 50°C) in an inert atmosphere.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Converts to oxazolidinones using agents like hydrogen peroxide.
- Reduction : Produces amine derivatives using reducing agents such as lithium aluminum hydride.
- Substitution : Introduces different functional groups through nucleophilic substitution reactions.
This compound interacts with specific molecular targets, potentially modulating neurotransmitter activity and inhibiting enzymes. This mechanism is crucial in its application as a pharmacological agent.
Enzyme Inhibition
Research indicates that certain derivatives of oxazolidinones demonstrate significant inhibitory activity against monoamine oxidase (MAO). For instance, the enantiomer (5R)-3-phenyl-5-methyl-2,4-oxazolidinedione has shown competitive and reversible inhibition of hMAO-A with a value of 0.16 μM, suggesting potential as an antidepressant .
Antibacterial Activity
The antibacterial properties of this compound have been explored extensively. Studies have shown that modifications at the 4-position enhance antibacterial efficacy against Gram-positive bacteria. For example, compounds derived from this scaffold have exhibited minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against resistant strains such as MRSA .
Case Studies
- Antimicrobial Efficacy : A study evaluated various oxazolidinone derivatives, revealing that some exhibited superior activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating potent antibacterial effects .
- In Vivo Studies : In animal models, certain oxazolidinone derivatives demonstrated effective treatment outcomes for infections caused by Clostridium difficile, with survival rates significantly higher than those treated with standard antibiotics like metronidazole .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Comparison of Synthetic Methods
(Advanced) How can enantioselective synthesis of this compound derivatives be optimized using chiral catalysts?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For example:
- Palladium-phosphane systems : (PdCl(C3H5))₂ combined with (R)-bis(3,5-dimethylphenyl)phosphane ligands in MeCN at 0°C achieves high enantiomeric excess (ee) in allyl hydrazide cyclization .
- Recrystallization strategies : Chiral resolution using DMF-ethanol mixtures improves enantiopurity post-synthesis .
(Basic) What spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
Multi-modal characterization is critical:
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing oxazolidinedione carbonyl groups at δ 165–175 ppm) .
- HRMS-ESI : Verifies molecular weight (e.g., C₁₀H₁₁NO₂: exact mass 177.19) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1700–1750 cm⁻¹ .
Q. Table 2: Key Characterization Techniques
| Technique | Application | Critical Parameters | Reference |
|---|---|---|---|
| 1H NMR | Structural elucidation | Chemical shifts, coupling | |
| HRMS-ESI | Molecular weight validation | Exact mass (±0.001 Da) | |
| IR | Functional group identification | C=O, N-H stretches |
(Advanced) How can computational models reconcile discrepancies in reported bioactivity data for oxazolidinedione derivatives?
Methodological Answer:
Divergent bioactivity results often stem from methodological differences in receptor-binding assays or data sources:
- Hybrid modeling : Combine receptor-based ML (e.g., Haddad et al.’s bioelectronic nose) with wet-lab agonistic profiles (e.g., Saito et al.’s multi-receptor testing) to cross-validate chemical features .
- Triangulation : Use multiple data collection methods (e.g., observation, secondary datasets) to enhance credibility, as suggested for qualitative research rigor .
(Basic) What solvent systems are optimal for recrystallizing this compound to ensure purity?
Methodological Answer:
Recrystallization solvents impact crystal quality:
- DMF-acetic acid : Effective for thiazolidinones, yielding high-purity crystals with minimal byproducts .
- Ethanol-DMF mixtures : Suitable for oxadiazole derivatives, balancing solubility and polarity .
(Advanced) What strategies address steric and electronic challenges in structure-activity relationship (SAR) studies of oxazolidinediones?
Methodological Answer:
- Substituent screening : Test para-substituted aryl groups (e.g., 4-methoxy, 4-hydroxy) to balance electronic effects and steric bulk .
- DFT calculations : Predict electronic distributions and optimize substituent placement for target binding .
(Methodological Rigor) How can researchers enhance the reliability of pharmacological data for oxazolidinediones?
Methodological Answer:
- Multi-method validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies .
- Pilot surveys : Test experimental protocols on small batches to refine parameters (e.g., incubation time, concentration) before full-scale studies .
(Data Contradiction) What approaches resolve inconsistencies in reported melting points or spectral data for oxazolidinedione derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
